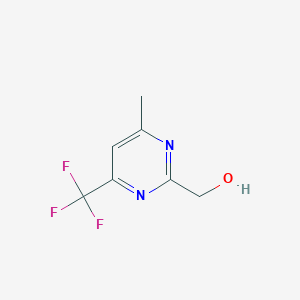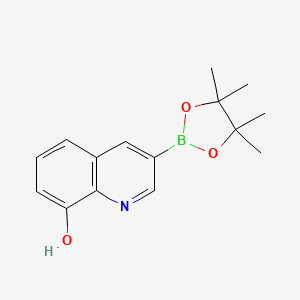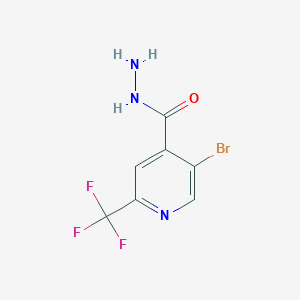
5-Bromo-2-(trifluoromethyl)isonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(trifluoromethyl)isonicotinohydrazide is an organic compound that belongs to the class of isonicotinohydrazides It is characterized by the presence of a bromine atom at the 5th position and a trifluoromethyl group at the 2nd position on the isonicotinohydrazide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(trifluoromethyl)isonicotinohydrazide typically involves the reaction of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of larger reaction vessels, continuous flow reactors, and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(trifluoromethyl)isonicotinohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
5-Bromo-2-(trifluoromethyl)isonicotinohydrazide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-tuberculosis activity.
Material Science: The compound is used in the development of new materials with specific electronic or optical properties.
Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(trifluoromethyl)isonicotinohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(trifluoromethyl)isonicotinonitrile
- 5-Bromo-2-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethoxy)pyridine
Uniqueness
5-Bromo-2-(trifluoromethyl)isonicotinohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H5BrF3N3O |
|---|---|
Molecular Weight |
284.03 g/mol |
IUPAC Name |
5-bromo-2-(trifluoromethyl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C7H5BrF3N3O/c8-4-2-13-5(7(9,10)11)1-3(4)6(15)14-12/h1-2H,12H2,(H,14,15) |
InChI Key |
JXUQLSOKIHOMHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)Br)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


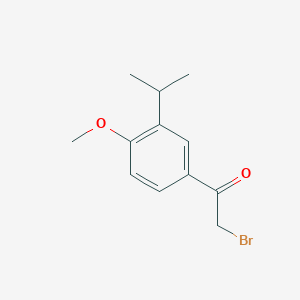
![1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide](/img/structure/B15248126.png)

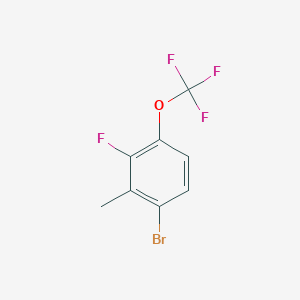

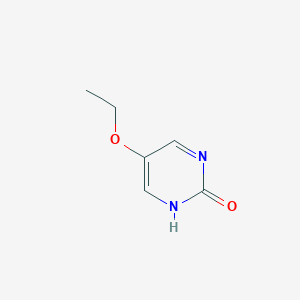
![2-Bromo-6-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B15248148.png)
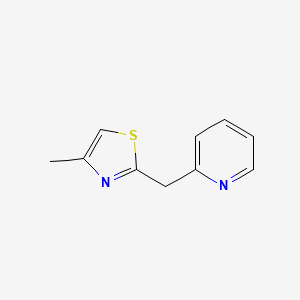
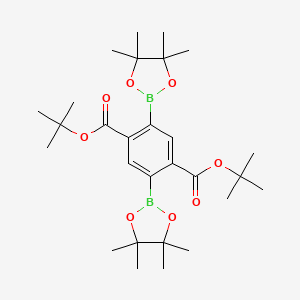
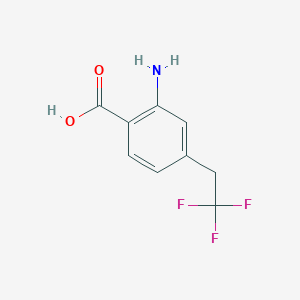

![Methyl 6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B15248186.png)
